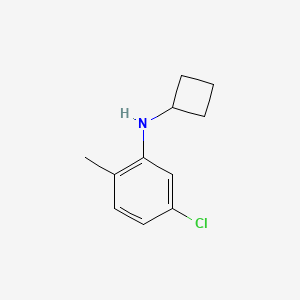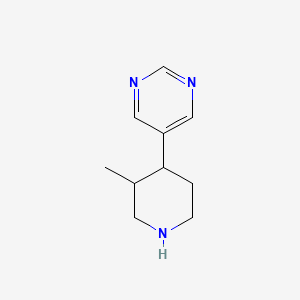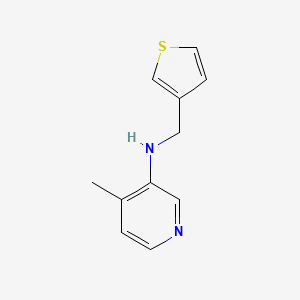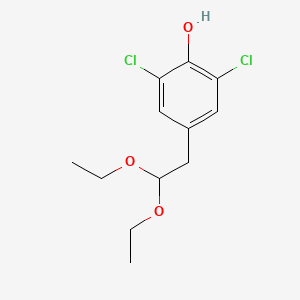![molecular formula C10H16N2O2 B13289731 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13289731.png)
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is a heterocyclic compound that features a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves the reaction of appropriate pyrazole derivatives with propanoic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-ylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-5-9(12(4)11-8)7(3)10(13)14/h5-7H,1-4H3,(H,13,14) |
InChI Key |
UWCAZBQDBMYEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine](/img/structure/B13289653.png)

![4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13289660.png)

![4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13289666.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13289668.png)
![Spiro[5.5]undecane-1-carboxylic acid](/img/structure/B13289676.png)

amine](/img/structure/B13289713.png)

![n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13289724.png)


